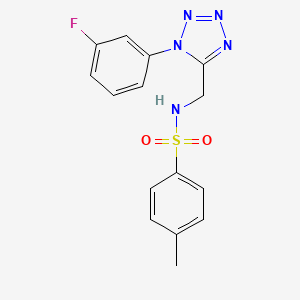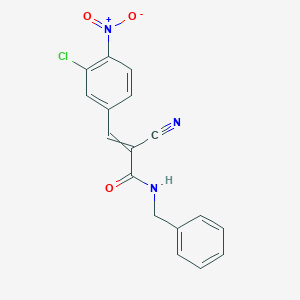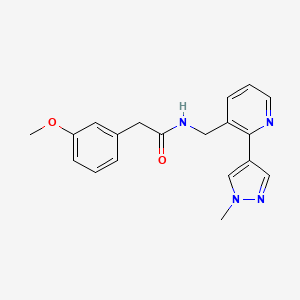![molecular formula C24H25NO4 B2906568 1'-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one CAS No. 1448043-96-6](/img/structure/B2906568.png)
1'-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spirocyclic structure and the pyrrolidine ring would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For instance, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyrrolidine ring could contribute to its stereochemistry .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The spirochromene-pyrrolidine scaffold has garnered attention in cancer research due to its potential as an anticancer agent. Researchers have explored its cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further optimization of its structure may lead to promising drug candidates .
Anti-inflammatory Activity
The pyrrolidine ring in this compound contributes to its anti-inflammatory properties. By modulating key inflammatory pathways, it may suppress the production of pro-inflammatory cytokines and enzymes. Researchers have investigated its potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Antiviral Applications
The oxane moiety and spirochromene core could play a role in antiviral activity. While specific studies on this compound are limited, related spiroindole derivatives have shown promise against RNA and DNA viruses. Further exploration is warranted to assess its efficacy against specific viral strains .
Neuroprotective Effects
The unique structural features of this compound make it an interesting candidate for neuroprotection. Researchers have studied its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Potential applications include neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
The spirochromene-pyrrolidine scaffold may exhibit antioxidant effects due to its ability to scavenge free radicals. Antioxidants play a crucial role in preventing cellular damage and aging-related disorders. Investigations into its radical-scavenging capacity are ongoing .
Enantioselective Synthesis and Chiral Ligands
Given the stereogenic carbons in the pyrrolidine ring, this compound can serve as a chiral building block. Medicinal chemists have used it to synthesize enantiopure compounds and chiral ligands for asymmetric catalysis. Its spatial orientation influences binding to enantioselective proteins, making it valuable in drug design .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-(4-phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-20-16-23(29-21-9-5-4-8-19(20)21)10-13-25(17-23)22(27)24(11-14-28-15-12-24)18-6-2-1-3-7-18/h1-9H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHPJAMFJKCZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2906486.png)


![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906492.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2906495.png)
![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)
![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906498.png)
![4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide](/img/structure/B2906499.png)


![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2906504.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2906506.png)